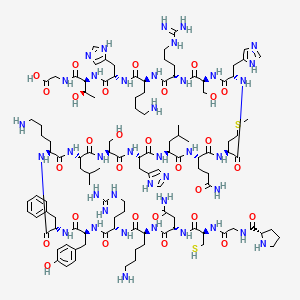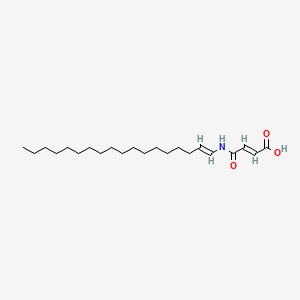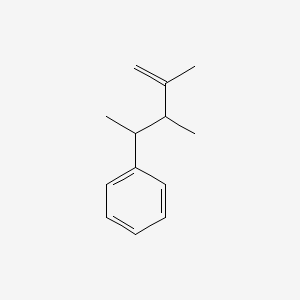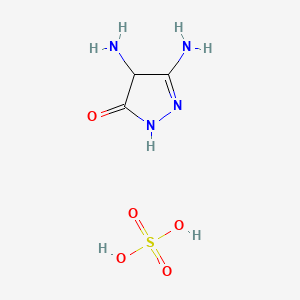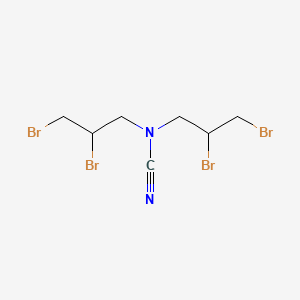
Bis(2,3-dibromopropyl)cyanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,3-dibromopropyl)cyanamide is a chemical compound with the molecular formula C7H10Br4N2 and a molar mass of 441.78 g/mol . It is known for its applications in various fields, including as a flame retardant. The compound is characterized by the presence of bromine atoms, which contribute to its flame-retardant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,3-dibromopropyl)cyanamide typically involves the reaction of cyanamide with 2,3-dibromopropyl bromide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions, where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated cyanamides, while reduction can produce debrominated derivatives .
Aplicaciones Científicas De Investigación
Bis(2,3-dibromopropyl)cyanamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is widely used as a flame retardant in various materials, including textiles and plastics.
Mecanismo De Acción
The mechanism of action of bis(2,3-dibromopropyl)cyanamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in its activity by facilitating binding to specific sites on the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
- Tetrabromobisphenol A bis(2,3-dibromopropyl ether)
- Tris(2,3-dibromopropyl) phosphate
- Tetrabromobisphenol A mono(2,3-dibromopropyl ether)
Comparison: Bis(2,3-dibromopropyl)cyanamide is unique due to its specific structure and the presence of cyanamide and bromine groups. Compared to similar compounds, it exhibits distinct chemical reactivity and biological activity. For instance, while tetrabromobisphenol A derivatives are primarily used as flame retardants, this compound also shows potential in biological applications .
Propiedades
Número CAS |
84852-51-7 |
|---|---|
Fórmula molecular |
C7H10Br4N2 |
Peso molecular |
441.78 g/mol |
Nombre IUPAC |
bis(2,3-dibromopropyl)cyanamide |
InChI |
InChI=1S/C7H10Br4N2/c8-1-6(10)3-13(5-12)4-7(11)2-9/h6-7H,1-4H2 |
Clave InChI |
QIEVNVIKXIIIQU-UHFFFAOYSA-N |
SMILES canónico |
C(C(CBr)Br)N(CC(CBr)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


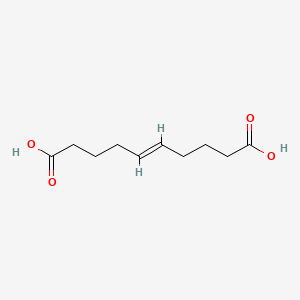
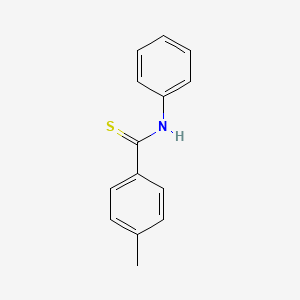
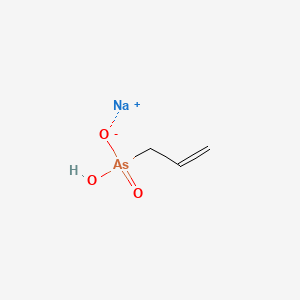
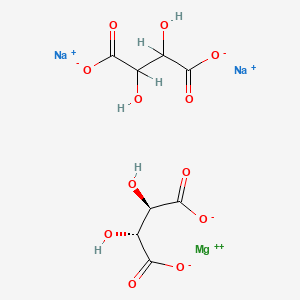
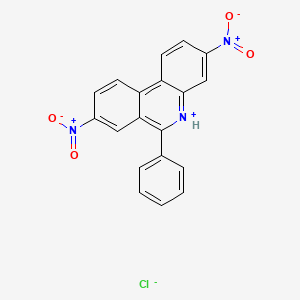
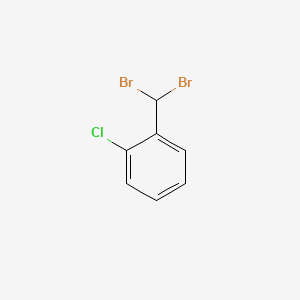
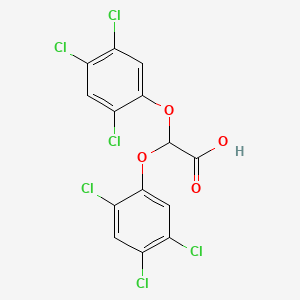
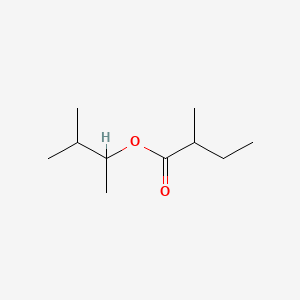

![(1S,2S,3S,4R,7S,8R,10R,11R)-pentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B12659650.png)
